5-Bromo-1-(2-methoxyethyl)-1H-indole-2-carboxylic acid ethyl ester
Overview
Description
5-Bromo-1-(2-methoxyethyl)-1H-indole-2-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C14H16BrNO3 and its molecular weight is 326.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis Processes
- Improved Synthesis of Arbidol Hydrochloride : This compound is a key intermediate in the synthesis of Arbidol Hydrochloride, an antiviral drug. Optimized reaction conditions have been developed to enhance its synthesis yield (Wang Yu-ling, 2011).
- 6-Bromo-2-Bromomethyl-5-Hydroxy-1-Methyl-Indole-3-Carboxylic Acid Ethyl Ester Synthesis Technology : This research explored optimal synthesis process parameters for a similar compound, emphasizing the importance of precise reaction conditions for efficient production (Huang Bi-rong, 2013).
Brominated Tryptophan Derivatives
- Brominated Tryptophan Alkaloids from Thorectidae Sponges : Brominated derivatives of tryptophan, such as 6-bromo-1H-indole-3-carboxylic acid methyl ester, have been isolated from marine sponges, indicating their potential in natural product chemistry and bioactive compound research (Segraves & Crews, 2005).
Applications in Medicinal Chemistry
- Synthesis of Arbidol Mannich Reaction : Used as a raw material in the Mannich reaction of Arbidol hydrochloride, demonstrating its application in the pharmaceutical industry (Liu Zong-lin, 2013).
- Antiviral Activities of Derivatives : Derivatives of a similar compound have shown promising antiviral activities against human influenza and respiratory syncytial virus, indicating its potential in antiviral drug development (Wang Dun, 2003).
Exploration of Chemical Properties
- Synthesis of 5-Bromo-5′-Bromomethylpyrromethenes : Demonstrates the versatility of brominated compounds in synthesizing complex structures with potential applications in various chemical industries (Rowold & MacDonald, 1978).
Antimicrobial Applications
- Antimicrobial Activity of Indole Derivatives : Some derivatives show significant antimicrobial activity, highlighting their potential use in developing new antimicrobial agents (Ashok et al., 2015).
Properties
IUPAC Name |
ethyl 5-bromo-1-(2-methoxyethyl)indole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO3/c1-3-19-14(17)13-9-10-8-11(15)4-5-12(10)16(13)6-7-18-2/h4-5,8-9H,3,6-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLHXKQZQKVTGHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1CCOC)C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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